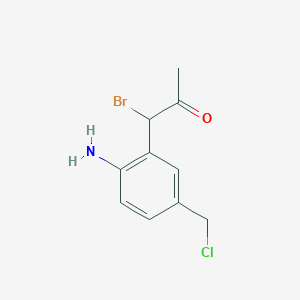

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one

Description

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is a halogenated aromatic ketone featuring a brominated propan-2-one group and a chloromethyl-substituted aminophenyl ring. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 290.55 g/mol (calculated).

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[2-amino-5-(chloromethyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(14)10(11)8-4-7(5-12)2-3-9(8)13/h2-4,10H,5,13H2,1H3 |

InChI Key |

ZJNWSJAXGYQXHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)CCl)N)Br |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Bromination and Chloromethylation

This route begins with 2-nitro-5-methylacetophenone, followed by chloromethylation, bromination, and nitro reduction:

Step 1: Chloromethylation of 2-Nitro-5-methylacetophenone

Chloromethylation is achieved using chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids like ZnCl₂. The reaction proceeds via electrophilic aromatic substitution (EAS), with the methyl group directing the chloromethyl moiety to the para position relative to the nitro group. Optimal conditions include:

Step 2: Bromination of the Propanone Moiety

Bromination at the α-carbon of the ketone employs phosphorus tribromide (PBr₃) in methyl tert-butyl ether (MTBE). The reaction mechanism involves the formation of a bromophosphorus intermediate, facilitating the substitution of the carbonyl oxygen with bromine:

$$

\text{R-C(=O)-R'} + \text{PBr}3 \rightarrow \text{R-C(=O)-Br} + \text{H}3\text{PO}_3

$$

Step 3: Reduction of the Nitro Group

Catalytic hydrogenation using H₂/Pd/C in ethanol reduces the nitro group to an amine. Alternative methods include Fe/HCl, though these risk over-reduction:

Route 2: Direct Bromo-Chloromethylation of 2-Aminophenylpropanone

This streamlined approach starts with 2-aminophenylpropanone, introducing bromine and chloromethyl groups in a single pot:

Step 1: Bromochloromethylation via Tandem Reaction

A mixture of N-bromosuccinimide (NBS) and chloromethyl methyl ether (ClCH₂OCH₃) in acetonitrile facilitates simultaneous bromination and chloromethylation. Radical initiators like AIBN (azobisisobutyronitrile) enhance regioselectivity:

$$

\text{R-H} + \text{NBS} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{AIBN}} \text{R-Br} + \text{R-CH}_2\text{Cl}

$$

Step 2: Purification via Column Chromatography

Silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the product, with purity confirmed by HPLC (>98%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 51–56% | 58–62% |

| Reaction Steps | 3 | 2 |

| Byproduct Formation | Moderate (e.g., keto-enol tautomers) | Low (radical intermediates trapped) |

| Scalability | Industrial (batch reactors) | Lab-scale (flow chemistry compatible) |

Route 1 offers higher functional group tolerance, while Route 2 reduces step count but requires stringent temperature control.

Mechanistic Insights and Side Reactions

Amination Challenges

Unprotected amines during chloromethylation can undergo Schiff base formation with ketones. Temporary protection via acetylation (Ac₂O/pyridine) prevents this, with deprotection using NaOH/EtOH.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow reactors enhances heat transfer and reduces reaction times:

Waste Management

Phosphorus byproducts from PBr₃ are treated with calcium hydroxide to precipitate calcium phosphate, aligning with green chemistry principles.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromopropanone moiety can be reduced to form alcohols.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one (CAS: 1807107-47-6)

- Molecular Formula: C₁₀H₁₂ClNOS

- Molecular Weight : 229.73 g/mol

- Key Differences : Replaces the chloromethyl (-CH₂Cl) group with a methylthio (-SMe) substituent at the phenyl ring’s 5-position and uses chlorine instead of bromine on the propan-2-one.

- The smaller chlorine atom on the ketone may reduce steric hindrance during reactions .

1-(2-Amino-5-chlorophenyl)ethanone (Compound 22 in )

- Molecular Formula: C₈H₈ClNO

- Molecular Weight : 169.61 g/mol

- Key Differences: Lacks the chloromethyl and bromopropanone groups. Features a simpler ethanone (acetyl) group and a single chlorine substituent at the phenyl 5-position.

- Implications : The absence of a bromine atom and chloromethyl group simplifies synthesis but limits its utility in reactions requiring halogen diversity .

Halogen Variations on the Propan-2-one Group

1-(4-Amino-2-hydroxyphenyl)-1-bromopropan-2-one (CAS: 1803863-96-8)

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 260.09 g/mol

- Key Differences : Replaces the chloromethylphenyl group with a hydroxyphenyl moiety. Retains the bromopropan-2-one group.

- However, the lack of a chloromethyl group reduces electrophilic reactivity .

1-(2-Amino-5-bromophenyl)ethanone (Compound 24 in )

- Molecular Formula: C₈H₈BrNO

- Molecular Weight : 214.06 g/mol

- Key Differences: Features a bromine atom directly on the phenyl ring instead of a chloromethyl group and retains an ethanone group.

- Implications : The bromine on the aromatic ring may direct electrophilic substitution reactions differently compared to the chloromethyl group in the target compound .

Spectral and Physicochemical Data

Biological Activity

1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme interaction properties.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 276.56 g/mol. Its structure includes an amino group, a chloromethyl group, and a bromopropanone moiety, which are crucial for its biological interactions.

Biological Activities

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of halogen atoms enhances its reactivity and interaction with microbial membranes, potentially leading to cell lysis. Research has shown that compounds with similar structures often demonstrate activity against both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies suggest it may inhibit the proliferation of various cancer cell lines, including those derived from colon and ovarian cancers. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.

- Halogen Bonding: The bromine and chlorine atoms may participate in halogen bonding interactions, influencing the compound's reactivity and specificity towards enzymes and receptors.

- Covalent Interactions: The chloromethyl group can engage in covalent bonding with nucleophilic sites on proteins or nucleic acids, potentially modulating their activity.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one | CHBrClNO | Contains two bromine atoms | Antimicrobial, anticancer |

| 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one | C₉H₉Br₂ClN | Enhanced reactivity due to multiple halogens | Anticancer |

| 1-(3-Amino-2-(fluoromethyl)phenyl)-3-fluoropropan-1-one | CHFClNO | Fluorine may alter pharmacokinetics | Antimicrobial |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study examining various derivatives of similar compounds, researchers found that those containing halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines such as HeLa and SK-OV-3. The IC50 values for these compounds ranged from 3.48 µM to 8.84 µM, indicating significant potency against tumor cells.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with dihydrofolate reductase (DHFR), an important target in cancer therapy. Molecular modeling suggested that specific amino acid residues within the enzyme's active site play a critical role in binding efficiency, thereby influencing the compound's inhibitory potential.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-5-(chloromethyl)phenyl)-1-bromopropan-2-one, and what experimental conditions optimize yield?

The compound can be synthesized via bromination of a pre-functionalized aromatic ketone precursor. For example, a method analogous to the bromination of enones (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) involves reacting the precursor 1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one with bromine (Br₂) in chloroform at room temperature for 24 hours . Excess solvent is removed under reduced pressure, and the product is purified via recrystallization (e.g., acetone). Optimization includes stoichiometric control of bromine (1:1 molar ratio) and inert atmosphere to prevent side reactions. Yield improvements (~70–80%) are achieved by slow addition of bromine and post-reaction neutralization with a mild base (e.g., triethylamine) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Combined spectroscopic and crystallographic methods are essential:

- X-ray crystallography : Resolves bond angles and stereochemistry, particularly confirming the bromine substitution at the ketone position and chloromethyl group orientation (similar to cyclopropane derivatives analyzed in single-crystal studies) .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ~5.2 ppm, broad), and CH₂Cl (δ ~4.5 ppm).

- ¹³C NMR : Carbonyl (C=O, δ ~200 ppm), brominated carbon (C-Br, δ ~40 ppm), and chloromethyl (CH₂Cl, δ ~45 ppm) .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-Br (~550 cm⁻¹), and NH₂ (~3300 cm⁻¹) .

Q. What are the stability considerations for this compound under standard laboratory storage?

The compound is sensitive to light, moisture, and elevated temperatures. Storage recommendations:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Solubility : Stable in DMSO or chloroform for short-term use (~1 week); avoid aqueous buffers due to hydrolysis of the C-Br bond .

- Decomposition signs : Discoloration (yellow to brown) or precipitate formation indicates degradation. Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is advised for purity assessment .

Advanced Research Questions

Q. What reaction pathways are favored by the bromine and chloromethyl groups in this compound?

- Bromine : Acts as a leaving group in nucleophilic substitution (SN₂) or participates in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Chloromethyl group : Facilitates alkylation of nucleophiles (e.g., amines, thiols) or serves as a precursor for quaternary ammonium salts under basic conditions.

- Competing pathways : In polar aprotic solvents (DMF, DMSO), bromine may undergo elimination to form α,β-unsaturated ketones if steric hindrance is low .

Q. How does steric and electronic modulation of the aromatic ring affect reactivity?

- Steric effects : The chloromethyl group at the 5-position creates steric hindrance, slowing electrophilic substitution at the ortho position.

- Electronic effects : The amino group at the 2-position donates electron density via resonance, activating the ring for electrophilic attacks (e.g., nitration) at the para position relative to NH₂.

- Case study : Analogous brominated ketones (e.g., 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one) show reduced reactivity in SN₂ reactions when bulky substituents are present .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Variable factors :

- Solvent polarity : Higher polarity (e.g., DMF) accelerates SN₂ but may promote side reactions.

- Catalyst load : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but require strict oxygen-free conditions .

- Troubleshooting :

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on halogen bonding between Br and receptor residues .

Q. What analytical methods quantify trace impurities in this compound?

- HPLC-MS : Detects halogenated byproducts (e.g., dibrominated derivatives) with a mass accuracy of ±2 ppm.

- ICP-OES : Quantifies residual metals (e.g., Pd from catalysts) below 1 ppm .

- TGA-DSC : Assesses thermal stability and decomposition thresholds (~150°C for brominated ketones) .

Methodological Notes

- Synthetic reproducibility : Pre-dry glassware and reagents to minimize hydrolysis.

- Safety protocols : Use fume hoods for bromine handling; neutralize waste with Na₂S₂O₃ .

- Data validation : Cross-reference crystallographic data (CCDC deposition) with spectroscopic results to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.